molecular formula C9H16N2O3 B12311182 2-[(Cyclopentylcarbamoyl)amino]propanoic acid

2-[(Cyclopentylcarbamoyl)amino]propanoic acid

Cat. No.: B12311182
M. Wt: 200.23 g/mol
InChI Key: QBZQETFOFYNXDL-UHFFFAOYSA-N
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Description

2-[(Cyclopentylcarbamoyl)amino]propanoic acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a cyclopentylcarbamoyl group attached to an amino propanoic acid backbone.

Preparation Methods

The synthesis of 2-[(Cyclopentylcarbamoyl)amino]propanoic acid typically involves the reaction of cyclopentyl isocyanate with alanine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

2-[(Cyclopentylcarbamoyl)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(Cyclopentylcarbamoyl)amino]propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(Cyclopentylcarbamoyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the modulation of biochemical pathways involved in inflammation and microbial growth . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in these processes.

Comparison with Similar Compounds

2-[(Cyclopentylcarbamoyl)amino]propanoic acid can be compared with other similar compounds such as:

    2-aminopropanoic acid:

    Cyclopentylcarbamoyl derivatives: These compounds share the cyclopentylcarbamoyl group but differ in their overall structure and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

2-(cyclopentylcarbamoylamino)propanoic acid

InChI

InChI=1S/C9H16N2O3/c1-6(8(12)13)10-9(14)11-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,12,13)(H2,10,11,14)

InChI Key

QBZQETFOFYNXDL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)NC1CCCC1

Origin of Product

United States

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